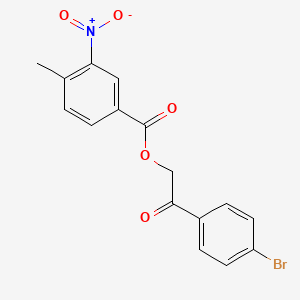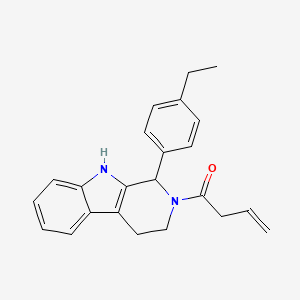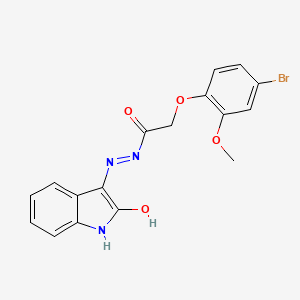![molecular formula C22H25N3O3 B6041795 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol](/img/structure/B6041795.png)
4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'MIP-1' and is a member of the piperidinol family of compounds. MIP-1 has been found to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mechanism of Action
The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the modulation of the immune response and the inhibition of inflammatory mediators. MIP-1 has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MIP-1 has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MIP-1 has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, MIP-1 has been found to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of MIP-1 is its broad range of biological activities, making it a versatile compound for research. MIP-1 is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of MIP-1 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on MIP-1. One area of interest is the development of MIP-1 analogs with improved solubility and bioavailability. Another area of interest is the investigation of MIP-1's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MIP-1 and its potential therapeutic applications in the treatment of inflammation, pain, and cancer.
Synthesis Methods
The synthesis of MIP-1 involves the reaction of 3-(3-methoxyphenyl)-5-isoxazolylmethanol with 3-pyridinemethanamine and piperidine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by column chromatography. The purity of the product is confirmed by NMR and mass spectrometry.
Scientific Research Applications
MIP-1 has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. MIP-1 has also been found to have antitumor effects, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(pyridin-3-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-6-2-5-18(12-19)21-13-20(28-24-21)14-22(26)7-10-25(11-8-22)16-17-4-3-9-23-15-17/h2-6,9,12-13,15,26H,7-8,10-11,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPBYEYRGFTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CC3(CCN(CC3)CC4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[4-(2-furyl)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6041714.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
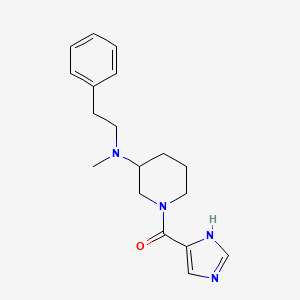
![1-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041748.png)
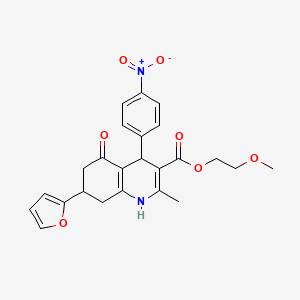

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)

![2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6041783.png)
![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
